molecular formula C12H12N4O4S B5868986 methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

Cat. No. B5868986
M. Wt: 308.32 g/mol
InChI Key: FPMZKSVQDXCIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, also known as MTEB, is a tetrazole-based compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer activities. In addition, methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is not fully understood. However, it has been proposed that methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate may exert its antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate may inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition may have potential applications in the treatment of inflammation-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate also has some limitations. It is not very water-soluble, which may limit its use in aqueous environments. In addition, methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has not been extensively studied in vivo, which may limit its potential applications in animal models.

Future Directions

There are several future directions for research on methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate. One area of research could focus on the development of more water-soluble derivatives of methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, which may increase its potential applications in aqueous environments. Another area of research could focus on the in vivo evaluation of methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, which may provide more insight into its potential therapeutic applications. Finally, research could focus on the development of methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases.

Synthesis Methods

Methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction with potassium azide and sodium methoxide. Another method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction with sodium azide and potassium methoxide. The final step involves the reaction of the resulting intermediate with methyl 2-bromoacetate and sodium hydride.

properties

IUPAC Name

methyl 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-19-10(17)7-21-12-13-14-15-16(12)9-5-3-8(4-6-9)11(18)20-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZKSVQDXCIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

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